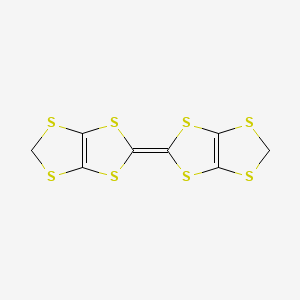

Bis(methylenedithio)tetrathiafulvalene

描述

Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) is a derivative of the well-known electron donor molecule bis(ethylenedithio)tetrathiafulvalene (ET or BEDT-TTF). While the provided papers do not directly discuss BMDT-TTF, they offer insights into the synthesis, properties, and applications of various ET derivatives, which can be extrapolated to understand BMDT-TTF.

Synthesis Analysis

The synthesis of ET derivatives is typically achieved through multi-step organic reactions. For instance, the deuterated ET derivative was synthesized using a phosphite coupling reaction, starting from a thione intermediate or a carbonyl intermediate . Another derivative, bis(phenylenedithio)tetrathiafulvalene (BPhDT-TTF), was prepared starting from dimercaptobenzene and chloroactyl chloride, also using a phosphite coupling reaction . Alkyl chain-substituted ET molecules were synthesized to improve solubility in organic solvents . These methods demonstrate the versatility of ET derivatives' synthesis, which could be applied to BMDT-TTF.

Molecular Structure Analysis

The molecular structure of ET derivatives can vary significantly. For example, ET molecules with one alkyl chain maintain the same dimer structure as ET, while those with longer alkyl chains form zig-zag columns . A spiro-substituted BEDT-TTF analogue exhibited a strongly bent heterocyclic framework, highlighting the structural flexibility of these molecules . These findings suggest that BMDT-TTF could also exhibit a range of structural conformations depending on its substituents.

Chemical Reactions Analysis

ET derivatives participate in various chemical reactions, primarily as electron donors in the formation of organic metals. The synthesis of a new ET derivative with four hydroxyl groups was reported, and its redox potentials were measured, indicating similar electron-donating properties to ET . The electrochemical properties of BPhDT-TTF were also investigated, leading to the formation of highly conducting radical cation salts . These studies underscore the potential of ET derivatives, including BMDT-TTF, in electronic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of ET derivatives are closely linked to their molecular structure. The solubility, redox behavior, and ability to form thin films or conducting salts are key characteristics. For instance, the solubility of ET derivatives was enhanced by introducing alkyl chains without compromising their electron-donating ability . The redox behavior of pyrrolo tetrathiafulvalenes was found to be very close to that of TTF itself, suggesting their potential as organic metal building blocks . These insights into the properties of ET derivatives can inform the understanding of BMDT-TTF's behavior in various applications.

科学研究应用

Synthesis and Conductive Properties Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) has been the subject of various studies focusing on its synthesis and applications in creating highly conductive organic salts. Nakamura et al. (1987) explored the synthesis of BMDT-TTF as an attractive donor molecule for organic salts, noting its higher oxidation potentials compared to similar compounds (Nakamura et al., 1987). Similarly, Kazheva et al. (2014) synthesized radical cation salts of BMDT-TTF, demonstrating their semiconductor properties with considerable conductivity (Kazheva et al., 2014).

Extended Peripheral Substituents Yamada et al. (1998) reported on the synthesis of bis(heterocycle)-fused BMDT-TTF derivatives, examining their electrochemical properties and molecular structures. This research highlighted the versatility of BMDT-TTF in forming new donor molecules with varied properties (Yamada et al., 1998).

Functionalized Derivatives Liu et al. (2002) focused on an improved synthesis route for functionalized BMDT-TTF derivatives, offering new perspectives in the design and application of these molecules in various fields (Liu et al., 2002).

Crystal Structure and Two-Dimensional Character Kato et al. (1984) studied the crystal structure of BMDT-TTF, revealing a unique two-dimensional S···S network, which is crucial for understanding the material's conductive properties (Kato et al., 1984).

Electrochemical Behavior Sezer et al. (2004) investigated the electrochemical behavior of BMDT-TTF derivatives, contributing to a deeper understanding of how different substituents affect the electronic properties of these compounds (Sezer et al., 2004).

High Magnetic Field Studies Singleton (2000) reviewed studies involving high magnetic fields on charge-transfer salts of BMDT-TTF, providing insights into experimental techniques and theoretical developments related to these materials (Singleton, 2000).

安全和危害

属性

IUPAC Name |

5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHVGMRXXZDSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548138 | |

| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(methylenedithio)tetrathiafulvalene | |

CAS RN |

68550-20-9 | |

| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)